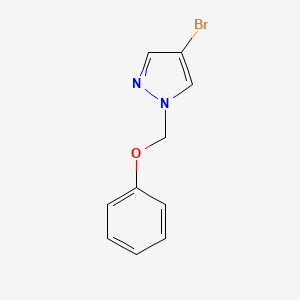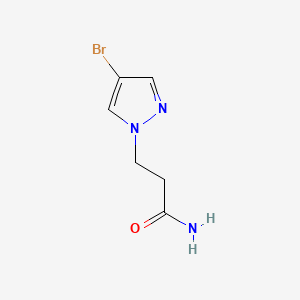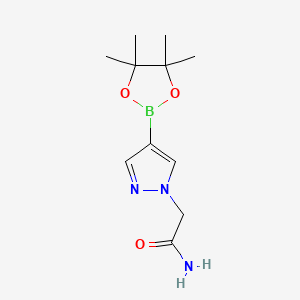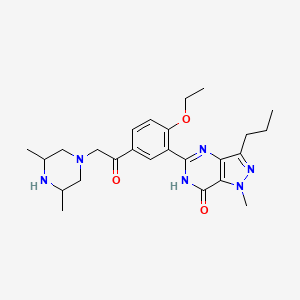
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is a biochemical used for proteomics research . It is also known as 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Di-TFA Salt . The molecular formula is C6H14N2O3 • 2 (C2HF3O2) and it has a molecular weight of 162.19211402 .
Synthesis Analysis
The synthesis of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is based on a conjugate 1,4-addition of azide ion on the α, β -unsaturated ketone . This compound is a derivative of the diamino-sugar component of the antibiotic nebramycin factor 6 .Molecular Structure Analysis
The molecular structure of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride contains a total of 24 bonds. These include 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis
The molecular formula of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is C6H14N2O3 • 2 (C2HF3O2) and it has a molecular weight of 162.19211402 . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics to study protein interactions and functions. It can be used to modify proteins or peptides, thereby altering their charge, solubility, or stability, which is essential for understanding protein structure and function .
Antibiotic Synthesis
As a derivative of the carbohydrate component of the pseudotrisaccharide antibiotic nebramycin, this compound plays a role in the synthesis of new antibiotics. Its unique structure allows for the creation of antibiotics with specific mechanisms of action against bacterial pathogens .
Biochemical Assays
In biochemical assays, this compound can act as a substrate or inhibitor, providing insights into enzyme activities. It’s particularly useful in assays that require a diaminotrideoxy-hexose structure for enzyme recognition .
Molecular Biology
In molecular biology, it can be used as a building block for synthesizing nucleoside analogs, which are crucial for studying DNA replication and repair mechanisms. These analogs can also serve as potential therapeutic agents .
Drug Development
This compound’s structural properties make it valuable in drug development, especially for designing drugs that target specific cellular pathways or structures. Its ability to interact with biological membranes can be exploited to enhance drug delivery .
Chemical Biology
In chemical biology, it’s used to understand the chemical underpinnings of biological systems. For instance, it can be tagged with fluorescent markers to visualize cellular processes in real-time .
Glycomics
The study of glycomes, or the entire complement of sugars in an organism, can benefit from this compound due to its similarity to natural sugars. It can be used to investigate carbohydrate-protein interactions, which are vital for cell signaling and communication .
Nanotechnology
Lastly, in nanotechnology, this compound can be used to create functionalized nanoparticles for targeted drug delivery or diagnostic purposes. Its ability to bind to specific biological targets makes it an excellent candidate for developing nanoscale devices .
Propiedades
| { "Design of the Synthesis Pathway": [ "The synthesis pathway of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves the conversion of D-ribose to the target compound through a series of reactions.", "The key step involves the protection of the hydroxyl groups of D-ribose, followed by selective reduction of the carbonyl group at C-2 position and subsequent amino group protection.", "The protected intermediate is then subjected to selective deprotection, followed by amino group protection and final deprotection to yield the target compound." ], "Starting Materials": [ "D-ribose", "Acetic anhydride", "Methanol", "Hydrogen gas", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Protection of the hydroxyl groups of D-ribose using acetic anhydride and methanol", "Selective reduction of the carbonyl group at C-2 position using sodium borohydride and methanol", "Protection of the amino group at C-2 position using ammonium chloride and acetic anhydride", "Selective deprotection of the hydroxyl groups at C-3, C-4 and C-5 positions using hydrochloric acid", "Protection of the amino group at C-6 position using acetic anhydride and methanol", "Final deprotection using hydrochloric acid to yield 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride" ] } | |
Número CAS |
111170-72-0 |
Nombre del producto |
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride |
Fórmula molecular |
C6H16Cl2N2O3 |
Peso molecular |
235.105 |
Nombre IUPAC |
(2R,4S,5R)-2,6-diamino-4,5-dihydroxyhexanal;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-2-6(11)5(10)1-4(8)3-9;;/h3-6,10-11H,1-2,7-8H2;2*1H/t4-,5+,6-;;/m1../s1 |
Clave InChI |
IQOCWSCHILQANJ-OSLQSQMHSA-N |
SMILES |
C(C(C=O)N)C(C(CN)O)O.Cl.Cl |
Sinónimos |
Nebrosamine Dihydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid](/img/structure/B569037.png)
![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)



